molecular formula C20H27ClN2O2 B1650276 N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride CAS No. 1164-42-7

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride

Cat. No. B1650276
CAS RN: 1164-42-7
M. Wt: 362.9 g/mol
InChI Key: MCPMHAPAQPTJES-UHFFFAOYSA-N
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Description

“N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride” is a chemical compound with the molecular formula C14H22N2O4S. It has an average mass of 314.401 Da and a monoisotopic mass of 314.130035 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate Ion-Associate Complex was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride” can be analyzed using various spectroscopic methods such as FT-IR and 1HNMR . Theoretical and experimental investigations on the molecular structural, spectroscopic characterization, and electronic properties of similar compounds have been reported .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPMHAPAQPTJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387546
Record name AC1MFFSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride

CAS RN

1164-42-7
Record name NSC231443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1MFFSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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